Home > Products > Screening Compounds P111177 > (S)-7,8-Dihydroxy Efavirenz
(S)-7,8-Dihydroxy Efavirenz -

(S)-7,8-Dihydroxy Efavirenz

Catalog Number: EVT-13561993
CAS Number:
Molecular Formula: C14H9ClF3NO4
Molecular Weight: 347.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-7,8-Dihydroxy Efavirenz is a metabolite of Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor for the treatment of human immunodeficiency virus type 1. The compound is characterized by the presence of two hydroxyl groups at the 7 and 8 positions of the Efavirenz structure, which influences its pharmacological properties and interactions within biological systems.

Source

Efavirenz was developed by DuPont Pharma and has been utilized in clinical settings since its approval by the FDA in 1998. The compound is marketed under various brand names, including Sustiva and Stocrin, and is primarily prescribed as part of highly active antiretroviral therapy (HAART) for HIV treatment .

Classification

(S)-7,8-Dihydroxy Efavirenz falls under the category of antiviral agents specifically targeting HIV. It is classified as a secondary metabolite derived from the primary drug Efavirenz, which undergoes biotransformation primarily in the liver through cytochrome P450 enzymes .

Synthesis Analysis

Methods

The synthesis of (S)-7,8-Dihydroxy Efavirenz can be achieved through various methods involving hydroxylation reactions of Efavirenz or its precursors. One notable method involves the use of cytochrome P450 enzymes to introduce hydroxyl groups at specific positions on the Efavirenz molecule.

  1. Hydroxylation: The primary method for synthesizing (S)-7,8-Dihydroxy Efavirenz involves enzymatic hydroxylation using cytochrome P450 enzymes. This process typically requires substrate specificity to ensure that hydroxyl groups are introduced at the correct positions.
  2. Chemical Synthesis: Alternative synthetic routes may involve chemical reagents that facilitate hydroxylation under controlled conditions, although these methods are less common due to potential side reactions and lower selectivity compared to enzymatic methods.

Technical Details

The synthesis often requires careful optimization of reaction conditions, including temperature, pH, and substrate concentration, to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and assess product purity .

Molecular Structure Analysis

Structure

(S)-7,8-Dihydroxy Efavirenz retains the core structure of Efavirenz with additional hydroxyl groups at the 7 and 8 positions. Its molecular formula can be represented as C₁₄H₁₁ClF₃N₂O₃.

Data

  • Molecular Weight: Approximately 331.68 g/mol
  • Chemical Structure: The compound features a complex arrangement including aromatic rings and a benzoxazinone moiety, which contribute to its biological activity.
  • SMILES Notation: Cc1cc(c(c1C(=O)N(C2=CC(=C(C=C2Cl)C(F)(F)F)C3CC3)C(=O)O)O)O)
Chemical Reactions Analysis

Reactions

(S)-7,8-Dihydroxy Efavirenz participates in several biochemical reactions primarily related to its metabolic pathways:

  1. Phase I Metabolism: Hydroxylation occurs predominantly via cytochrome P450 enzymes (CYP2A6 and CYP2B6), leading to the formation of various hydroxymetabolites.
  2. Phase II Metabolism: Following hydroxylation, metabolites like (S)-7,8-Dihydroxy Efavirenz undergo conjugation reactions such as glucuronidation or sulfation for excretion.

Technical Details

The metabolic pathways are critical for understanding the pharmacokinetics and dynamics of (S)-7,8-Dihydroxy Efavirenz. These reactions are essential for determining drug efficacy and safety in clinical applications .

Mechanism of Action

(S)-7,8-Dihydroxy Efavirenz exhibits its pharmacological effects primarily through inhibition of reverse transcriptase in HIV.

Process

  1. Binding: The compound binds to the active site of reverse transcriptase, preventing viral RNA from being converted into DNA.
  2. Allosteric Activation: Additionally, it has been shown that (S)-7,8-Dihydroxy Efavirenz may interact with other targets such as CYP46A1, influencing cholesterol metabolism in neuronal cells .

Data

Studies indicate that while (S)-Efavirenz effectively inhibits reverse transcriptase at high concentrations, its dihydroxy metabolite may have different activation profiles depending on concentration and interaction with other enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Practically insoluble in water; soluble in organic solvents like methanol
  • Melting Point: Specific melting point data for (S)-7,8-Dihydroxy Efavirenz is not widely reported but is expected to be similar to that of Efavirenz due to structural similarities.

Chemical Properties

  • Stability: Stability under physiological conditions is influenced by pH and temperature.
  • Reactivity: The presence of hydroxyl groups increases reactivity towards electrophiles compared to non-hydroxylated counterparts.
Applications

(S)-7,8-Dihydroxy Efavirenz is primarily studied for its role as a metabolite of Efavirenz in HIV therapy. Research continues into its potential effects on drug metabolism and interactions with other therapeutic agents. Additionally, understanding its mechanism may lead to improved formulations or combination therapies aimed at enhancing efficacy while minimizing side effects associated with HIV treatments .

Properties

Product Name

(S)-7,8-Dihydroxy Efavirenz

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-7,8-dihydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO4

Molecular Weight

347.67 g/mol

InChI

InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(11(21)10(8)20)19-12(22)23-13(7,14(16,17)18)4-3-6-1-2-6/h5-6,20-21H,1-2H2,(H,19,22)/t13-/m0/s1

InChI Key

QKGKQHJMJSQQBF-ZDUSSCGKSA-N

Canonical SMILES

C1CC1C#CC2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F

Isomeric SMILES

C1CC1C#C[C@]2(C3=CC(=C(C(=C3NC(=O)O2)O)O)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.